

Spectroscopic Profile of 2-(2-Chlorophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)oxirane

Cat. No.: B120550

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Chlorophenyl)oxirane**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(2-Chlorophenyl)oxirane**.

Table 1: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
135.5	C-1' (C-Cl)
129.5	C-3'
129.0	C-5'
127.2	C-4'
126.9	C-6'
125.0	C-2'
51.5	C-2 (CH)
47.0	C-3 (CH ₂)

Note: Assignments are based on computational predictions and comparison with related structures. Actual experimental data may vary slightly.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.10 - 7.60	m	Aromatic protons
3.90 - 4.20	m	Oxirane CH
2.80 - 3.20	m	Oxirane CH ₂

Note: Predicted values based on related structures. 'm' denotes a multiplet.

Table 3: Infrared (IR) Spectroscopy Peak Table

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3060 - 3010	Medium	C-H stretch (Aromatic)
3000 - 2900	Medium	C-H stretch (Oxirane)
1600, 1480, 1440	Medium-Strong	C=C stretch (Aromatic ring)
1260	Strong	C-O-C stretch (Oxirane ring, asymmetric)
850	Strong	C-O-C stretch (Oxirane ring, symmetric)
750	Strong	C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
154/156	30/10	[M] ⁺ (Molecular ion)
125/127	100/33	[M - CHO] ⁺
119	20	[M - Cl] ⁺
89	60	[C ₇ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (10-20 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a larger sample size (50-100 mg) may be required. Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be used in a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

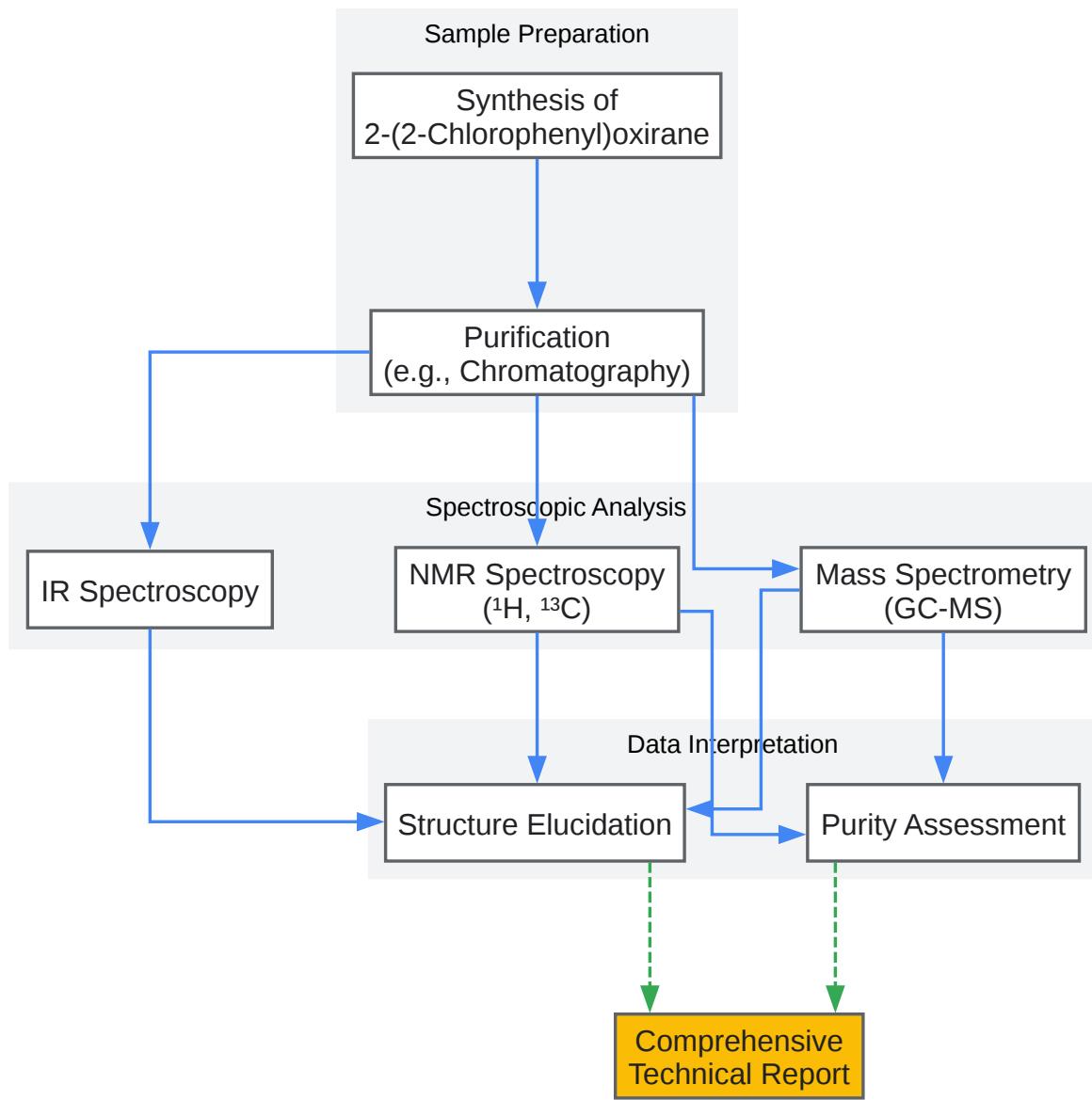
Mass Spectrometry (MS)

Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent such as dichloromethane or ether, is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer, typically a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-(2-Chlorophenyl)oxirane**.

Workflow for Spectroscopic Analysis of 2-(2-Chlorophenyl)oxirane

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Caption: Logical workflow for the spectroscopic analysis of **2-(2-Chlorophenyl)oxirane**.

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